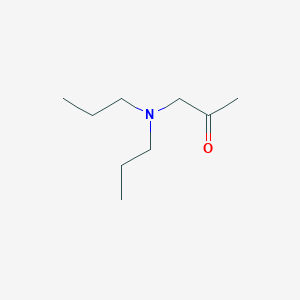

1-(Dipropylamino)acetone

説明

Structure

3D Structure

特性

IUPAC Name |

1-(dipropylamino)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-4-6-10(7-5-2)8-9(3)11/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQNICYZJVAOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303015 | |

| Record name | 1-(dipropylamino)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54151-35-8 | |

| Record name | NSC156084 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(dipropylamino)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Dipropylamino Acetone

Direct Synthetic Routes to 1-(Dipropylamino)acetone

Direct synthetic strategies for preparing this compound primarily include analogues of the Mannich reaction, alkylation of dipropylamine (B117675) with a suitable acetone (B3395972) derivative, and reductive amination pathways.

Mannich Reaction Analogues for this compound Synthesis

The Mannich reaction is a classic and versatile method for the synthesis of β-amino carbonyl compounds. nrochemistry.comorganic-chemistry.orgadichemistry.comchemistrysteps.comacs.orgchemistrysteps.com In the context of this compound, this three-component condensation reaction would involve acetone, formaldehyde (B43269), and dipropylamine. adichemistry.com The reaction proceeds through the formation of an iminium ion from dipropylamine and formaldehyde, which then undergoes electrophilic attack by the enol form of acetone. adichemistry.com

The general mechanism involves the following steps:

Formation of a dipropyliminium ion from the reaction of dipropylamine with formaldehyde.

Tautomerization of acetone to its enol form.

Nucleophilic attack of the enol of acetone on the iminium ion to form the final product, this compound. adichemistry.com

While the Mannich reaction is a powerful tool, controlling the reaction conditions is crucial to avoid the formation of byproducts. chemistrysteps.com

| Reactants | Reagents/Catalysts | Product | Key Features |

| Acetone, Formaldehyde, Dipropylamine | Acid or base catalysis | This compound | Three-component reaction, formation of a C-C bond |

Table 1: Generalized Mannich Reaction for this compound Synthesis

Alkylation Strategies for N-Alkylated Acetone Derivatives

A straightforward approach to synthesizing this compound is through the N-alkylation of dipropylamine with a reactive acetone derivative. A common substrate for this reaction is a halo-substituted acetone, such as chloroacetone (B47974) or bromoacetone. wordpress.comlibretexts.org This reaction is a nucleophilic substitution where the nitrogen atom of dipropylamine attacks the electrophilic carbon bearing the halogen atom. wikipedia.orgmasterorganicchemistry.com

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the amine and render it non-nucleophilic. masterorganicchemistry.com The choice of solvent and temperature can influence the reaction rate and yield. Over-alkylation is generally not a concern in this specific synthesis as dipropylamine is a secondary amine and the product is a tertiary amine. masterorganicchemistry.com

| Amine | Alkylating Agent | Base | Product | Reaction Type |

| Dipropylamine | Chloroacetone | e.g., Potassium carbonate, Triethylamine | This compound | Nucleophilic Substitution |

| Dipropylamine | Bromoacetone | e.g., Potassium carbonate, Triethylamine | This compound | Nucleophilic Substitution |

Table 2: Alkylation Strategies for the Synthesis of this compound

Reductive Amination Pathways for the Formation of this compound

Reductive amination is a highly effective method for the formation of amines from carbonyl compounds. chemistrysteps.comwikipedia.org In the synthesis of this compound, this could theoretically be achieved through the reaction of aminoacetone with propanal in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired tertiary amine.

However, a more common and direct reductive amination approach would involve the reaction of acetone with dipropylamine in the presence of a suitable reducing agent. This one-pot reaction is advantageous as it avoids the handling of potentially unstable imine intermediates. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the intermediate iminium salt over the starting ketone. chemistrysteps.com

| Carbonyl Compound | Amine | Reducing Agent | Product | Key Features |

| Acetone | Dipropylamine | e.g., NaBH3CN, NaBH(OAc)3, H2/Catalyst | This compound | One-pot reaction, in situ formation and reduction of iminium ion |

Table 3: Reductive Amination for the Synthesis of this compound

Indirect Synthetic Approaches and Precursor Chemistry

Indirect methods for the synthesis of this compound involve the preparation of a precursor molecule that already contains a portion of the final structure, followed by one or more reaction steps to complete the synthesis.

Exploitation of Acetone Derivatives as Precursors

Various derivatives of acetone can serve as valuable precursors for the synthesis of this compound. For instance, 1-hydroxyacetone (acetol) can be a starting material. The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, which can then be displaced by dipropylamine in a nucleophilic substitution reaction.

Another approach involves the use of α-amino ketones as precursors. For example, the reductive alkylation of a primary or secondary α-amino ketone with propyl halides or propanal could yield this compound.

Amine Functionalization Strategies

This approach focuses on modifying an existing amine to introduce the propyl groups. For instance, one could start with aminoacetone and perform a double alkylation with a propyl halide. However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be challenging. masterorganicchemistry.com

A more controlled method would be the reductive amination of aminoacetone with propanal, as mentioned in the direct synthesis section. This functionalization strategy builds the dipropylamino moiety onto the acetone backbone.

Optimization of Synthetic Parameters for this compound

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent plays a pivotal role in the outcome of the Mannich reaction. The solvent not only facilitates the dissolution of reactants but can also influence the reaction mechanism, the stability of intermediates, and the position of chemical equilibria. The polarity, proticity, and boiling point of the solvent are all critical factors that can affect the yield and selectivity of the synthesis of this compound.

A variety of organic solvents can be employed for the Mannich reaction. The selection of an appropriate solvent is often a balance between reactant solubility, reaction rate, and ease of product isolation. For instance, polar protic solvents like ethanol (B145695) and methanol (B129727) can participate in hydrogen bonding and may stabilize the transition states, thereby influencing the reaction rate. Aprotic polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also be effective. In some cases, solvent-free conditions have been shown to be advantageous, offering benefits in terms of reduced environmental impact and simplified work-up procedures.

The effect of different solvents on the yield of β-amino ketones in reactions analogous to the synthesis of this compound is illustrated in the table below. This data, gathered from studies on similar Mannich reactions, highlights the significant impact of the solvent on the reaction outcome.

| Solvent | Reaction Time (hours) | Yield (%) |

|---|---|---|

| Ethanol | 12 | 85 |

| Methanol | 12 | 82 |

| Water | 24 | 75 |

| Dimethylformamide (DMF) | 8 | 90 |

| Dimethyl Sulfoxide (DMSO) | 8 | 92 |

| Solvent-free | 6 | 95 |

This table presents representative data from analogous Mannich reactions to illustrate the general effect of solvents on the synthesis of β-amino ketones.

Temperature and Pressure Influence on Synthetic Efficiency

The optimal temperature for the synthesis of this compound is a compromise between achieving a reasonable reaction rate and minimizing side reactions. The choice of solvent often dictates the feasible temperature range for the reaction, as it is typically conducted at or near the boiling point of the solvent. For instance, using a high-boiling solvent like DMF allows for higher reaction temperatures, which can shorten the reaction time.

The influence of temperature on the yield of β-amino ketones in analogous Mannich reactions is summarized in the following table.

| Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|

| 25 (Room Temperature) | 24 | 60 |

| 50 | 12 | 78 |

| 80 | 6 | 92 |

| 100 | 4 | 88 (with some byproduct formation) |

This table provides illustrative data from similar Mannich reactions, demonstrating the general effect of temperature on the synthesis of β-amino ketones.

The effect of pressure on the Mannich reaction is less commonly studied and is generally considered to have a less pronounced effect compared to solvent and temperature, particularly for reactions carried out in the liquid phase at moderate temperatures. However, for reactions involving gaseous reactants or for processes carried out under supercritical conditions, pressure can become a significant parameter to optimize. In the context of the synthesis of this compound, which typically involves liquid-phase reactants, the reaction is usually conducted at atmospheric pressure.

Catalyst Systems for Enhanced Synthesis of this compound

The use of catalysts in the Mannich reaction can significantly enhance the reaction rate, improve selectivity, and allow for milder reaction conditions. A wide range of catalysts, including acids, bases, and more recently, organocatalysts and metal-based catalysts, have been employed to facilitate the synthesis of β-amino ketones.

Acid Catalysis: The Mannich reaction is often carried out under acidic conditions. The acid catalyst, such as hydrochloric acid, promotes the formation of the electrophilic iminium ion from the amine and aldehyde, which is the rate-determining step in many cases. The choice and concentration of the acid catalyst can influence the reaction rate and yield.

Base Catalysis: In some instances, base catalysis can be employed. The base promotes the formation of the enolate from the ketone, which then acts as the nucleophile.

Organocatalysis: In recent years, organocatalysts have emerged as a powerful tool for asymmetric Mannich reactions, enabling the synthesis of chiral β-amino ketones with high enantioselectivity. Proline and its derivatives are among the most widely used organocatalysts for this purpose. While not strictly necessary for the synthesis of achiral this compound, the principles of organocatalysis highlight the potential for catalyst-mediated rate enhancement.

Metal-Based Catalysts: A variety of metal salts and complexes have been shown to catalyze the Mannich reaction. Lewis acids such as zinc chloride (ZnCl₂), copper(II) triflate (Cu(OTf)₂), and scandium(III) triflate (Sc(OTf)₃) can activate the imine electrophile, thereby accelerating the reaction. Heterogeneous catalysts, which can be easily separated and recycled, are also of great interest for industrial applications.

The performance of different catalyst systems in analogous Mannich reactions is compared in the table below.

| Catalyst | Reaction Time (hours) | Yield (%) |

|---|---|---|

| None (Thermal) | 24 | 45 |

| HCl (catalytic amount) | 10 | 88 |

| L-Proline | 12 | 90 |

| Cu(OTf)₂ | 6 | 94 |

| Sc(OTf)₃ | 5 | 96 |

This table presents representative data from analogous Mannich reactions to illustrate the general effect of different catalyst systems on the synthesis of β-amino ketones.

Chemical Transformations and Reactivity of 1 Dipropylamino Acetone

Reactivity of the Carbonyl Moiety in 1-(Dipropylamino)acetone

The carbonyl group (C=O) in this compound is a primary site for chemical reactions. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. The adjacent alpha-carbons also exhibit enhanced acidity, enabling reactions via enolate intermediates.

Nucleophilic Addition Reactions at the Ketone Carbonyl

Nucleophilic addition is a fundamental reaction of ketones. reddit.comethernet.edu.et A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate which is then typically protonated to yield an alcohol. osi.lvvedantu.com

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the carbonyl carbon of this compound. masterorganicchemistry.comwisc.edu This reaction is a powerful method for forming new carbon-carbon bonds. The initial product is a magnesium or lithium alkoxide, which upon acidic workup, yields a tertiary alcohol. askiitians.commasterorganicchemistry.com For example, the reaction with methylmagnesium bromide would produce 2-(dipropylamino)-1,1-dimethylethanol.

Reduction with Hydride Reagents: The ketone functionality can be reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this transformation, typically in protic solvents like methanol (B129727) or ethanol (B145695). commonorganicchemistry.comyoutube.comlibretexts.org The hydride ion (H⁻) acts as the nucleophile, attacking the carbonyl carbon. Subsequent protonation of the resulting alkoxide gives the corresponding secondary alcohol, 1-(dipropylamino)propan-2-ol. researchgate.net

| Nucleophilic Reagent | Product after Workup | Product Class |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 2-(Dipropylamino)-1,1-dimethylethanol | Tertiary Alcohol |

| Sodium Borohydride (NaBH₄) | 1-(Dipropylamino)propan-2-ol | Secondary Alcohol |

| Hydrogen Cyanide (HCN) | 2-Cyano-1-(dipropylamino)propan-2-ol (a cyanohydrin) | Cyanohydrin |

Condensation Reactions Involving this compound

Condensation reactions at the carbonyl group involve the reaction with a nucleophile, typically a nitrogen-based compound, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond. libretexts.org

Reaction with Primary Amines (Imine Formation): this compound reacts with primary amines (R'-NH₂) under mildly acidic conditions to form imines, also known as Schiff bases. organicchemistrytutor.com The reaction proceeds via a carbinolamine intermediate which then dehydrates. The optimal pH for these reactions is typically around 5. libretexts.org

Reaction with Hydroxylamine (B1172632) and Hydrazines: The ketone can also condense with hydroxylamine (NH₂OH) to form an oxime, or with hydrazine (B178648) (NH₂NH₂) and its derivatives (e.g., 2,4-dinitrophenylhydrazine) to yield the corresponding hydrazones. These derivatives are often stable, crystalline solids. libretexts.org

| Reagent | Product Name | Product Class |

|---|---|---|

| Aniline (C₆H₅NH₂) | N-(1-(Dipropylamino)propan-2-ylidene)aniline | Imine (Schiff Base) |

| Hydroxylamine (NH₂OH) | This compound Oxime | Oxime |

| Hydrazine (NH₂NH₂) | This compound Hydrazone | Hydrazone |

Alpha-Carbonyl Functionalization via Enolate Chemistry

The hydrogen atoms on the carbons adjacent to the carbonyl group (alpha-hydrogens) of this compound are acidic (pKa ≈ 19-20) and can be removed by a strong base to form a nucleophilic enolate ion. researchgate.netlumenlearning.com This enolate is a key intermediate for forming carbon-carbon bonds at the alpha-position. youtube.com

To ensure complete conversion to the enolate and avoid side reactions, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used in an aprotic solvent like tetrahydrofuran (B95107) (THF), often at low temperatures (-78 °C). askiitians.comresearchgate.net The resulting lithium enolate is a potent nucleophile that can react with various electrophiles. echemi.com

Alkylation: The enolate reacts readily with primary alkyl halides (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form an α-alkylated ketone. lumenlearning.comechemi.com This process effectively lengthens the carbon chain of the molecule. youtube.com

| Step 1: Base | Step 2: Electrophile (Alkyl Halide) | Final Product |

|---|---|---|

| Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | 1-(Dipropylamino)butan-2-one |

| Lithium Diisopropylamide (LDA) | Ethyl Bromide (CH₃CH₂Br) | 1-(Dipropylamino)pentan-3-one |

| Lithium Diisopropylamide (LDA) | Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | 1-(Dipropylamino)-3-phenylpropan-2-one |

Reactivity of the Tertiary Amine Group in this compound

The dipropylamino group is a tertiary amine, characterized by a nitrogen atom bonded to three carbon atoms. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic.

Quaternization Reactions of the Dipropylamino Group

The most characteristic reaction of a tertiary amine is quaternization, which involves the alkylation of the nitrogen atom. This reaction converts the neutral tertiary amine into a positively charged quaternary ammonium (B1175870) salt. The reaction proceeds via an SN2 mechanism where the amine's lone pair acts as the nucleophile, attacking an electrophilic carbon, typically from an alkyl halide.

Common alkylating agents include methyl iodide, ethyl bromide, and benzyl chloride. The reaction rate is influenced by the nature of the alkyl halide and the reaction conditions, such as solvent and temperature. Polar aprotic solvents like acetone (B3395972) or acetonitrile (B52724) are often employed. The resulting quaternary ammonium salts have significantly different physical properties, including increased water solubility and higher melting points, compared to the parent amine.

| Alkylating Agent | Quaternary Ammonium Salt Product Name |

|---|---|

| Methyl Iodide (CH₃I) | 2-Oxo-N,N-dipropyl-N-methylpropan-1-aminium Iodide |

| Ethyl Bromide (CH₃CH₂Br) | N-Ethyl-2-oxo-N,N-dipropylpropan-1-aminium Bromide |

| Benzyl Chloride (C₆H₅CH₂Cl) | N-Benzyl-2-oxo-N,N-dipropylpropan-1-aminium Chloride |

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Dipropylamino Acetone

High-Resolution Nuclear magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. Through various one-dimensional and two-dimensional experiments, it is possible to map the complete proton (¹H) and carbon (¹³C) framework of 1-(Dipropylamino)acetone.

Elucidation of Complex Spin Systems via 2D NMR (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for deciphering the complex spin systems within this compound by revealing through-bond correlations between nuclei. nih.gov

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgyoutube.com For this compound, COSY would be expected to show a clear correlation within the propyl chains between the protons on the α-methylene group (H-4) and the β-methylene group (H-5), and between the β-methylene (H-5) and the terminal γ-methyl group (H-6). No other cross-peaks would be anticipated, confirming the isolated nature of the different proton spin systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. hmdb.canih.gov This technique is instrumental in assigning each carbon resonance to its corresponding proton signal. The expected correlations provide a definitive assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations, typically over two to three bonds, between protons and carbons. researchgate.netmiami.edu This is particularly useful for identifying quaternary carbons (like the carbonyl carbon, C-2) and for piecing together the molecular fragments. Key expected correlations would include:

The methyl protons (H-1) showing a correlation to the carbonyl carbon (C-2) and the methylene (B1212753) carbon (C-3).

The methylene protons (H-3) correlating with the carbonyl carbon (C-2), the methyl carbon (C-1), and the α-carbon of the propyl group (C-4).

The α-methylene protons of the propyl group (H-4) correlating to the methylene carbon (C-3) and the β-carbon of the propyl group (C-5).

A hypothetical table of NMR assignments for this compound is presented below, based on typical chemical shifts for similar functional groups.

| Atom Number | Atom Type | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | CH₃ | 2.15 (s, 3H) | 28.0 | C-2, C-3 |

| 2 | C=O | - | 208.0 | H-1, H-3 |

| 3 | CH₂ | 3.20 (s, 2H) | 60.0 | C-1, C-2, C-4 |

| 4 | N-CH₂ | 2.40 (t, 4H) | 55.0 | C-3, C-5 |

| 5 | CH₂ | 1.50 (sext, 4H) | 20.0 | C-4, C-6 |

| 6 | CH₃ | 0.90 (t, 6H) | 11.5 | C-4, C-5 |

Conformational Analysis using Variable Temperature NMR

The flexibility of the dipropylamino group allows for various conformations due to rotation around the C-N and C-C single bonds. Variable temperature (VT) NMR is a powerful technique to study such dynamic processes. nih.govauremn.org.br

At room temperature, the rotation around the amide-like C(3)-N bond is expected to be rapid on the NMR timescale, resulting in chemically equivalent signals for the two propyl groups. As the temperature is lowered, this rotation would slow down. If the energy barrier to rotation is sufficiently high, the signals for the propyl groups could broaden and eventually decoalesce into two distinct sets of signals, one for each non-equivalent propyl group. st-andrews.ac.uk A variable temperature study could thus provide the free energy barrier to this rotation. rsc.org Similarly, restricted rotation within the propyl chains could also be investigated, although these barriers are typically lower.

Investigation of Tautomeric Forms or Equilibria

This compound can theoretically exist in a keto-enol tautomeric equilibrium. The keto form is the structure as named, while the enol form, 1-(dipropylamino)prop-1-en-2-ol, would feature a carbon-carbon double bond and a hydroxyl group.

For simple acyclic ketones, the keto form is overwhelmingly more stable and thus the predominant species at equilibrium. encyclopedia.pubnanalysis.com Proton NMR is an effective method for studying such equilibria because the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers if the minor form is present in sufficient concentration (typically >1%). asu.eduthermofisher.com The enol form would be characterized by a vinylic proton signal and a hydroxyl proton signal. It is highly probable that under standard analytical conditions, only the signals corresponding to the keto form of this compound would be detectable, indicating that the equilibrium lies heavily in favor of the keto tautomer.

Advanced Mass Spectrometry (MS) Characterization

Mass spectrometry provides crucial information regarding a molecule's mass and, through fragmentation analysis, its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy, typically to within 5 parts per million (ppm). nih.govdrug-dev.comresearchgate.net For this compound (C₉H₁₉NO), the theoretical exact mass of its protonated ion, [M+H]⁺, can be calculated with high precision.

This exact mass allows for the unambiguous determination of the molecular formula C₉H₁₉NO, distinguishing it from any other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

| Ion Formula | Calculated Exact Mass |

| [C₉H₁₉NO + H]⁺ | 158.1545 |

Fragmentation Pathway Analysis (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the protonated molecular ion, m/z 158.15) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. nih.govnih.govgre.ac.uk The fragmentation of protonated aminoketones is often directed by the protonated amine, which is typically the most basic site.

A plausible primary fragmentation pathway for protonated this compound involves alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. youtube.comsigmaaldrich.com This can occur in two ways:

Loss of propene: A common fragmentation for protonated N-propyl amines is the loss of a neutral propene molecule (42.0469 Da), leading to the formation of a protonated N-propylaminoacetone ion.

Formation of an iminium ion: Cleavage of the C-C bond alpha to the nitrogen (the bond between the two methylene groups of a propyl chain) would result in the formation of a stable, resonance-stabilized iminium ion.

Another significant fragmentation pathway is cleavage alpha to the carbonyl group, which can lead to the formation of an acylium ion (CH₃CO⁺) at m/z 43.0184. youtube.com

A summary of plausible and characteristic fragmentations is provided in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 158.15 | 116.1075 | C₃H₆ (Propene) | [CH₃COCH₂NH₂(CH₂CH₂CH₃)]⁺ |

| 158.15 | 100.1126 | C₄H₈ (Butene) | [CH₃COCH₂NH(CH₃)]⁺ |

| 158.15 | 86.0970 | C₅H₁₂ (Pentane) | [CH₃COCH=NH₂]⁺ |

| 158.15 | 43.0184 | C₇H₁₅N | [CH₃CO]⁺ |

This detailed analysis of fragmentation patterns provides robust confirmation of the connectivity within the this compound molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the quality control of this compound. It provides a robust method for assessing the purity of a sample and for identifying and quantifying any volatile impurities that may be present from the synthesis or degradation processes.

In a typical GC-MS analysis, the sample is vaporized and introduced into a gas chromatograph. The separation of components is achieved on a capillary column, often with a nonpolar or medium-polarity stationary phase, based on their boiling points and affinities for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected.

The mass spectrum of the parent compound, this compound, would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern. Common impurities could include residual starting materials, such as acetone (B3395972) or dipropylamine (B117675), or by-products from the synthesis. For instance, self-condensation products of acetone like diacetone alcohol or mesityl oxide could potentially be observed. chromatographyonline.com The identification of these impurities is performed by comparing their retention times and mass spectra with those of known standards or by interpretation of the fragmentation patterns and comparison with spectral libraries. fda.gov Methodologies like those outlined in EPA Method 8260B can be adapted for the analysis of such volatile organic compounds. epa.gov

Table 1: Illustrative GC-MS Data for Purity Analysis of this compound

| Retention Time (min) | Detected Ion (m/z) | Compound Identity | Purity/Impurity Level (%) |

| 5.8 | 58, 100, 157 | This compound | 99.5 |

| 2.1 | 43, 58 | Acetone | 0.2 |

| 3.5 | 72, 101 | Dipropylamine | 0.3 |

Note: This data is illustrative and represents a hypothetical high-purity sample. Actual retention times and impurity levels would vary based on the specific chromatographic conditions and sample history.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a molecular fingerprint of this compound by probing the vibrations of its chemical bonds. thermofisher.com These two techniques are complementary; FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of laser light. sapub.org

The vibrational spectrum of this compound is dominated by the characteristic modes of its key functional groups: the ketone carbonyl group (C=O), the tertiary amine group (C-N), and the various C-H bonds of the propyl and methyl groups.

Carbonyl (C=O) Stretching: The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration. For a simple aliphatic ketone, this band typically appears in the range of 1700-1725 cm⁻¹. The exact position can be influenced by the electronic effect of the adjacent amino group.

C-N Stretching: The stretching vibration of the C-N bond of the tertiary amine is expected to appear in the fingerprint region of the IR spectrum, typically between 1250 and 1020 cm⁻¹.

C-H Stretching and Bending: The aliphatic C-H stretching vibrations from the propyl and methyl groups are anticipated to be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations (scissoring, rocking, wagging) for CH₂ and CH₃ groups will produce a series of bands in the 1350-1470 cm⁻¹ region.

FT-Raman spectroscopy would complement the FT-IR data. The C=O stretch is typically Raman active, although often weaker than in the IR spectrum. The C-C and C-N skeletal vibrations and the symmetric C-H vibrations often give rise to strong Raman signals. sapub.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) |

| C=O | Stretching | 1715 (Strong, Sharp) | 1715 (Moderate) |

| C-H (Aliphatic) | Stretching | 2870-2960 (Strong) | 2870-2960 (Strong) |

| CH₂ | Scissoring (Bending) | ~1465 (Moderate) | ~1465 (Moderate) |

| CH₃ | Symmetric Bending | ~1375 (Moderate) | ~1375 (Moderate) |

| C-N | Stretching | ~1180 (Moderate) | ~1180 (Weak) |

Note: These are predicted values based on typical ranges for the respective functional groups.

In the solid state, molecules of this compound are held in a crystal lattice by intermolecular forces. Given the molecule's structure, the primary interactions are expected to be dipole-dipole forces arising from the polar carbonyl group and van der Waals forces from the aliphatic chains. libretexts.orgaps.org The presence and nature of these interactions can be inferred from changes in the vibrational spectra when transitioning from a solution or liquid phase to the solid state. For example, the C=O stretching frequency might shift to a lower wavenumber in the solid state compared to a non-polar solution, indicating a restriction of vibrational freedom due to packing and dipole-dipole interactions within the crystal lattice. core.ac.uk A comparative analysis of spectra under different conditions can thus provide clues about the strength and nature of these non-covalent interactions. core.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. libretexts.org For organic molecules, the absorbed energy promotes electrons from lower energy occupied molecular orbitals to higher energy unoccupied molecular orbitals. elte.hu

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions associated with the carbonyl chromophore. Two principal transitions are relevant for ketones: slideshare.net

n → π* Transition: This involves the promotion of an electron from a non-bonding (n) orbital on the oxygen atom to the antibonding π* orbital of the carbonyl group. These transitions are typically of low intensity (small molar absorptivity, ε) and occur at longer wavelengths (lower energy). For simple aliphatic ketones, the λ_max for the n → π* transition is usually found around 270-300 nm. elte.hu

π → π* Transition: This transition involves the excitation of an electron from the bonding π orbital to the antibonding π* orbital of the C=O double bond. This is a higher energy transition, occurring at shorter wavelengths (typically below 200 nm for simple ketones) and is characterized by a much higher molar absorptivity. slideshare.net

The polarity of the solvent can influence the position of these absorption bands. For instance, the n → π* transition often exhibits a hypsochromic shift (blue shift, to shorter wavelength) in more polar solvents.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-Polar Solvent (e.g., Hexane)

| Transition | λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Molecular Orbitals |

| n → π | ~280 | ~15-25 | HOMO → LUMO |

| π → π | <200 | >1000 | π → π* |

Note: HOMO (Highest Occupied Molecular Orbital), LUMO (Lowest Unoccupied Molecular Orbital). Values are typical for aliphatic ketones.

X-ray Crystallography of this compound and its Derivatives

As of the current literature survey, a published crystal structure for this compound is not available. However, if a suitable single crystal were grown, X-ray diffraction analysis would provide invaluable information. It would confirm the molecular connectivity and reveal the preferred conformation of the dipropylamino group relative to the acetone moiety. Furthermore, the analysis of the crystal packing would definitively elucidate the nature and geometry of the intermolecular interactions, such as the dipole-dipole alignment of the carbonyl groups, which are only inferred from spectroscopic data. Analysis of derivatives could also provide insight into how structural modifications influence the solid-state packing and interactions. nih.gov

Determination of Molecular Geometry and Crystal Packing

A determination of the precise molecular geometry and crystal packing of this compound would require single-crystal X-ray diffraction analysis. This technique would provide definitive data on bond lengths, bond angles, and torsion angles, as well as the arrangement of molecules within the crystal lattice, including unit cell parameters. As no such studies have been published, no factual data can be presented.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

An analysis of hydrogen bonding and other non-covalent interactions is contingent on the availability of a crystal structure. While the molecule contains a carbonyl oxygen and nitrogen atom which could act as hydrogen bond acceptors, and hydrogen atoms on the carbon framework, a detailed analysis of the presence, geometry, and strength of any such interactions is not possible without experimental data. Theoretical calculations could provide insights, but no such computational studies for this compound were found.

Based on the conducted research, there is a significant lack of specific computational chemistry studies focused solely on the compound "this compound." While general principles and computational methods like Density Functional Theory (DFT) are well-documented for related molecules such as acetone, detailed analyses including HOMO-LUMO energy gaps, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and mechanistic studies for this compound are not available in the provided search results.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the requested outline for "this compound." The foundational research data required to populate the specified sections and subsections is absent from the public domain and scientific literature accessible through the searches.

To provide the requested article, specific computational investigations on this compound would need to be performed and published. Without such primary research, any attempt to generate the content would be speculative and would not meet the required standards of scientific accuracy and detail.

Computational Chemistry and Theoretical Investigations of 1 Dipropylamino Acetone

Mechanistic Elucidation through Computational Modeling

Solvent Effects Modeling using Implicit and Explicit Solvation Models

In computational chemistry, understanding the influence of the solvent is critical for accurately predicting molecular properties and reactivity, as most chemical processes occur in solution. fiveable.me Solvent effects on a solute like 1-(Dipropylamino)acetone can be modeled using two primary approaches: implicit and explicit solvation models. wikipedia.org

Implicit Solvation Models , also known as continuum models, treat the solvent as a continuous, homogeneous medium with averaged properties, such as a dielectric constant. fiveable.mearxiv.org The solute molecule is placed within a cavity in this dielectric medium, and the model calculates the solute-solvent interaction based on the solute's charge distribution and the solvent's bulk properties. arxiv.org Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). mdpi.com These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry and energy. fiveable.me

Explicit Solvation Models provide a more detailed, atomistic description by surrounding the solute molecule with a specific number of individual solvent molecules. ucsb.edu This approach allows for the direct modeling of specific short-range interactions, such as hydrogen bonding, which cannot be fully captured by implicit models. However, this level of detail comes at a significantly higher computational cost due to the increased number of atoms in the system. arxiv.org Hybrid models, which combine a few explicit solvent molecules in the first solvation shell with an implicit continuum for the bulk solvent, offer a compromise between accuracy and computational expense. wikipedia.org

For this compound, modeling with different implicit solvents (e.g., water, ethanol (B145695), chloroform) would reveal how solvent polarity affects its conformational stability and electronic properties. An explicit model, likely using water molecules, could provide specific insights into the hydration of the carbonyl group and the amino nitrogen, identifying potential hydrogen bonding sites.

Table 1: Illustrative Comparison of Solvation Models for a Hypothetical Property of this compound

| Model Type | Specific Model | Calculated Property (e.g., Dipole Moment in Debye) | Computational Cost |

| Gas Phase | - | 2.50 | Low |

| Implicit | PCM (Water) | 3.85 | Medium |

| Implicit | SMD (Chloroform) | 3.10 | Medium |

| Explicit | 50 Water Molecules | 4.15 | High |

| Hybrid | 3 Water + PCM | 4.05 | Medium-High |

Note: Data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Prediction of Spectroscopic Parameters

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical calculations can accurately predict NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), providing a powerful tool for interpreting and validating experimental spectra. ubc.camdpi.com

The theoretical prediction of these parameters involves calculating the magnetic shielding tensors for each nucleus in the molecule. These calculations are highly sensitive to the molecular geometry and the level of theory (method and basis set) employed. sdu.dk Density Functional Theory (DFT) methods, such as B3LYP, are commonly used for their balance of accuracy and computational efficiency in predicting NMR properties. sdu.dk

For this compound, theoretical calculations would predict the ¹H and ¹³C chemical shifts for each unique atomic position. These predictions can help assign the complex signals in the propyl groups and distinguish between the carbonyl carbon and the adjacent methylene (B1212753) carbons. Furthermore, the calculation of proton-proton (H-H) coupling constants is crucial for understanding the splitting patterns observed in the ¹H NMR spectrum, confirming the connectivity of the molecule. github.io Solvent effects are also significant in NMR and can be included in the calculations using the solvation models described previously. sdu.dkwisc.edu

Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O (Carbonyl) | 208.5 | 209.1 |

| N-CH₂ (Methylene) | 55.2 | 54.8 |

| N-CH₂-C H₂ (Methylene) | 20.1 | 20.5 |

| CH₃ (Methyl) | 11.5 | 11.9 |

| C=O-C H₃ (Methyl) | 28.9 | 28.5 |

Note: Data in this table is hypothetical and for illustrative purposes.

Simulation of Vibrational (IR, Raman) Spectra for Band Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of a molecule. arxiv.org Simulating these spectra computationally is an invaluable aid for the assignment of experimental spectral bands to specific molecular motions. uzh.chnih.gov

The process begins with optimizing the molecular geometry of this compound to find its lowest energy structure. Subsequently, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). nih.gov Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motion of atoms for each vibration). IR intensities are calculated from the changes in the molecular dipole moment during a vibration, while Raman activities are determined by changes in the molecular polarizability. arxiv.org

For this compound, simulations would predict the frequency and intensity of key vibrational modes, such as the characteristic C=O stretch of the ketone group (typically around 1715 cm⁻¹), C-N stretching modes, and various C-H bending and stretching modes of the propyl and methyl groups. researchgate.net By comparing the simulated spectrum to the experimental one, each observed peak can be confidently assigned to a specific molecular vibration. nih.gov

Global Reactivity Descriptors from Conceptual DFT

Calculation of Electrophilicity and Nucleophilicity Indices

Electrophilicity (ω) is an index that measures the ability of a molecule to accept electrons. researchgate.net It is a quantitative measure of a molecule's propensity to act as an electrophile. A higher electrophilicity index indicates a stronger electrophile. nih.gov

Nucleophilicity (N) is a corresponding index that quantifies the ability of a molecule to donate electrons. mdpi.com Molecules with higher nucleophilicity indices are stronger nucleophiles. These indices are crucial for understanding and predicting the course of chemical reactions. bch.ro For this compound, the presence of the lone pair on the nitrogen atom suggests it will have a significant nucleophilic character, while the carbonyl carbon is a potential electrophilic site. Calculating these indices would provide a quantitative measure of these properties. echemi.comrsc.org

Evaluation of Chemical Hardness and Softness

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. ias.ac.in It is related to the HOMO-LUMO energy gap; molecules with a large gap are considered "hard," indicating high stability and low reactivity. ias.ac.in

Table 3: Illustrative Global Reactivity Descriptors for this compound (in eV)

| Descriptor | Formula | Calculated Value (eV) |

| HOMO Energy | E_HOMO | -6.2 |

| LUMO Energy | E_LUMO | 1.5 |

| Ionization Potential (I) | -E_HOMO | 6.2 |

| Electron Affinity (A) | -E_LUMO | -1.5 |

| Chemical Hardness (η) | (I - A) / 2 | 3.85 |

| Chemical Softness (S) | 1 / η | 0.26 |

| Electrophilicity Index (ω) | (I+A)² / (8 * (I-A)) | 0.74 |

| Nucleophilicity Index (N) | E_HOMO(Nucleophile) - E_HOMO(Reference) | Varies |

Note: Data in this table is for illustrative purposes only and based on general principles.

Advanced Theoretical Property Prediction

Theoretical chemistry provides powerful tools to predict and understand the behavior of molecules, offering insights that can guide experimental work. For compounds like this compound, such studies would be invaluable in assessing its potential for various applications. However, the scientific community has yet to publish research in this specific area.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical materials are crucial for modern technologies such as telecommunications, data storage, and optical computing. Computational methods, including Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are commonly used to predict the NLO properties of organic molecules. These predictions typically involve calculating parameters like the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ), which quantify the NLO response of a molecule to an external electric field.

A comprehensive theoretical study on this compound would involve optimizing its molecular geometry and then calculating these NLO parameters. The results would typically be presented in data tables, comparing different computational methods and basis sets to ensure the reliability of the predictions. At present, no such data tables or detailed research findings for this compound have been reported in the accessible scientific literature.

Quantum Chemical Studies on Specific Interactions

Quantum chemical studies are essential for understanding the specific, non-covalent interactions that govern molecular recognition, self-assembly, and condensed-phase behavior. These investigations can elucidate hydrogen bonding, van der Waals forces, and other electrostatic interactions at a sub-atomic level. For this compound, such studies could explore its interactions with solvents, biological macromolecules, or other molecules, providing fundamental insights into its chemical and physical properties.

Techniques like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are often employed to characterize these interactions. However, a dedicated quantum chemical investigation into the specific interactions of this compound is currently absent from the scientific record.

Synthesis and Characterization of 1 Dipropylamino Acetone Derivatives and Analogues

Structural Modifications of the Alkyl Chains on the Nitrogen

A primary strategy for creating derivatives of 1-(dipropylamino)acetone involves altering the substituent groups attached to the nitrogen atom. This is most commonly achieved through variations of the Mannich reaction, a three-component condensation of a ketone, an aldehyde (typically formaldehyde), and an amine. wikipedia.orgtaylorandfrancis.com

Systematic Variation of N-Alkyl Substituents and their Synthetic Impact

The synthesis of 1-(dialkylamino)acetone analogues is readily accomplished by substituting dipropylamine (B117675) with other secondary amines in a Mannich-type reaction. taylorandfrancis.comchemistrysteps.com This approach allows for the systematic introduction of various N-alkyl groups, which can influence the compound's physical and chemical properties. The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde (B43269), which then acts as an electrophile and reacts with the enol form of acetone (B3395972). wikipedia.orgchemistrysteps.com

The choice of the secondary amine has a direct synthetic impact. While many simple dialkylamines react readily, sterically hindered amines may require modified reaction conditions to achieve good yields. This method provides a straightforward route to a diverse range of N-substituted analogues.

| Amine Used | Resulting Product | Key Features |

| Dimethylamine | 1-(Dimethylamino)acetone | Lower molecular weight analogue. |

| Diethylamine | 1-(Diethylamino)acetone | Increased lipophilicity compared to dimethyl derivative. |

| Dibenzylamine | 1-(Dibenzylamino)acetone | Introduces bulky aromatic groups at the nitrogen. |

Exploration of Cyclic Amine Analogues

Replacing the acyclic dipropylamino group with a cyclic amine is another common structural modification. The Mannich reaction is highly effective for this purpose, accommodating a variety of cyclic secondary amines such as piperidine (B6355638), pyrrolidine, and morpholine. wikipedia.orgchempedia.info This modification introduces conformational constraints and alters the polarity and steric profile of the molecule. The synthesis follows the same fundamental mechanism as with acyclic amines, demonstrating the versatility of the Mannich reaction for generating a broad spectrum of analogues. chemtube3d.com

| Cyclic Amine | Resulting Product | Structural Impact |

| Pyrrolidine | 1-(Pyrrolidin-1-yl)acetone | Introduces a five-membered heterocyclic ring. |

| Piperidine | 1-(Piperidin-1-yl)acetone | Incorporates a six-membered, conformationally flexible ring. |

| Morpholine | 1-(Morpholin-4-yl)acetone | Adds a polar ether linkage within the six-membered ring. |

Derivatization at the Acetone Backbone

Modifications to the three-carbon chain of the acetone moiety provide another avenue for creating structural diversity. These changes can involve substitution at the α-carbon or extension of the carbon chain.

Alpha-Substitution and Stereochemistry of Chiral Derivatives

The carbon atom adjacent to the carbonyl group (the α-carbon) is amenable to substitution reactions. chemistrysteps.comlumenlearning.com The alkylation of ketones is generally achieved by forming an enolate intermediate through deprotonation with a strong base, which then acts as a nucleophile. chemistrysteps.com For α-amino ketones, this allows for the introduction of various alkyl or aryl groups at the C-1 position (alpha to the carbonyl).

When an α-substituent is introduced, a new chiral center is created, leading to the possibility of enantiomers. The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure chiral α-amino ketones. nih.govresearchgate.net Asymmetric Mannich reactions, often employing chiral catalysts like proline, can control the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other. wikipedia.org The synthesis of optically active α-amino ketones is of significant interest as they are valuable building blocks for complex chiral molecules. nih.govresearchgate.net

| Modification | Synthetic Approach | Key Outcome |

| α-Alkylation | Enolate formation followed by reaction with an alkyl halide. youtube.com | Introduction of an alkyl group at the C-1 position. |

| α-Arylation | Palladium-catalyzed arylation of α-keto imines. nih.gov | Introduction of an aryl group at the C-1 position. |

| Asymmetric Synthesis | Use of chiral catalysts (e.g., proline) in Mannich reactions. wikipedia.org | Enantioselective formation of a specific stereoisomer. |

Homologation and Chain Extension Studies

Extending the acetone backbone to create butanone, pentanone, or longer-chain analogues represents another important modification. This can be achieved by starting with a different ketone in the Mannich reaction. For instance, using butan-2-one instead of acetone would lead to a mixture of regioisomers, with aminomethylation occurring at either the C-1 or C-3 position. chempedia.info Controlling the regioselectivity in unsymmetrical ketones is a key challenge, often influenced by steric hindrance and reaction conditions. chempedia.infonih.gov These chain-extended derivatives allow for the exploration of how the distance between the amino and carbonyl groups affects the molecule's properties.

Synthesis of Heterocyclic Compounds Incorporating the this compound Moiety

The 1,3-relationship between the nitrogen atom and the carbonyl group in 1-(dialkylamino)acetone and its derivatives makes them highly valuable precursors for the synthesis of various nitrogen-containing heterocycles. researchgate.net

Pyrazoles: One common transformation involves the reaction of the α-amino ketone moiety with hydrazine (B178648) derivatives. The reaction can proceed through the condensation of hydrazine with the carbonyl group, followed by cyclization and dehydration to form a pyrazole (B372694) ring. This method provides a route to 1,3,5-substituted pyrazoles. nih.govbeilstein-journals.org

Imidazoles: The α-amino ketone structure is a key synthon for various imidazole (B134444) syntheses. For example, condensation with formamide (B127407) can yield 1,4,5-trisubstituted imidazoles. nih.gov Other methods involve reacting the α-amino ketone with reagents like potassium thiocyanate (B1210189) to form 2-mercaptoimidazoles, which can then be desulfurized. wjpsonline.com Copper-catalyzed reactions involving α-amination of ketones can also lead to imidazole derivatives through a cascade of reactions. nih.govrsc.org

Pyridines: The this compound moiety can be incorporated into pyridine (B92270) synthesis schemes. For example, in variations of the Hantzsch pyridine synthesis, an enamine derived from the α-amino ketone can react with a β-keto ester and an aldehyde, followed by cyclization and oxidation, to produce highly substituted pyridine derivatives. quimicaorganica.orgscribd.comwikipedia.org The Kröhnke pyridine synthesis is another method where α-pyridinium methyl ketone salts react with α,β-unsaturated carbonyl compounds, a structural motif that can be derived from α-amino ketones. wikipedia.org

The versatility of the α-amino ketone core allows it to serve as a foundational element in constructing a wide range of heterocyclic systems, underscoring its importance in synthetic and medicinal chemistry. rsc.orgorganic-chemistry.org

Pyridine and Pyrimidine (B1678525) Derivatives

The construction of pyridine and pyrimidine rings often involves condensation reactions with 1,3-dicarbonyl compounds or their equivalents. baranlab.orgwikipedia.orgwikipedia-on-ipfs.org In principle, this compound could serve as a three-carbon component in such syntheses.

Pyridine Synthesis: The Hantzsch pyridine synthesis is a classic multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. wikipedia.orgorganic-chemistry.orgchemtube3d.com While not a direct Hantzsch-type component, the acetone backbone of this compound could potentially be functionalized to participate in related cyclization reactions. For instance, derivatization to an enamine or enone could facilitate its condensation with a 1,3-dicarbonyl compound and a nitrogen source to form a dihydropyridine (B1217469) intermediate, which could then be oxidized to the corresponding pyridine.

Pyrimidine Synthesis: The Pinner synthesis and its variations provide a common route to pyrimidines through the condensation of a 1,3-dicarbonyl compound with an amidine or a related nitrogen-containing species like guanidine. mdpi.comnih.gov this compound, after conversion to a suitable α,β-unsaturated ketone derivative, could theoretically undergo a Michael addition with a nucleophilic nitrogen-containing reagent, followed by cyclization and aromatization to yield a pyrimidine ring. The general reaction scheme involves the reaction of an α,β-unsaturated ketone with a compound containing an N-C-N fragment.

A hypothetical reaction pathway for the synthesis of a pyrimidine derivative from a this compound precursor is outlined below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate | Product |

| α,β-Unsaturated derivative of this compound | Guanidine | Base | Dihydropyrimidine | Substituted Pyrimidine |

Pyrazole and Other Nitrogen Heterocycles

The synthesis of pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydrazine or its derivatives. nih.govnih.govorganic-chemistry.org Given the ketone functionality of this compound, it could serve as a precursor to a 1,3-dicarbonyl derivative or an α,β-unsaturated ketone, which could then be cyclized with hydrazine.

For example, acylation of this compound at the α-carbon would yield a 1,3-diketone. Subsequent reaction with hydrazine would be expected to produce a substituted pyrazole. The regioselectivity of this reaction would depend on the nature of the substituents on the diketone and the hydrazine. nih.gov

A general scheme for this transformation is as follows:

| Reactant | Reagent 1 | Reagent 2 | Product |

| This compound | Acylating Agent | Hydrazine | Substituted Pyrazole |

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues

The development of methods for the synthesis of chiral amines is of significant interest due to their prevalence in pharmaceuticals and natural products. nih.gov This section explores the potential for developing stereoselective and asymmetric routes to chiral analogues of this compound.

Chiral Catalyst Development for Enantioselective Routes

The enantioselective synthesis of chiral amines can be achieved through various methods, including the asymmetric hydrogenation of imines or enamines, and the asymmetric reductive amination of ketones. nih.govresearchgate.net The development of chiral catalysts is crucial for achieving high enantioselectivity in these transformations.

For the synthesis of chiral analogues of this compound, a potential strategy would involve the asymmetric reductive amination of a suitable prochiral ketone precursor. This would necessitate the development of a chiral catalyst capable of delivering a hydride and an amine source to the ketone in a stereocontrolled manner. Chiral catalysts based on transition metals such as iridium, rhodium, and ruthenium, complexed with chiral ligands, have shown great promise in such reactions. nih.gov

The table below summarizes potential catalytic systems for the enantioselective synthesis of a chiral amine.

| Substrate | Reaction Type | Catalyst Type | Potential Chiral Ligands |

| Prochiral ketone | Asymmetric Reductive Amination | Transition Metal (e.g., Ir, Ru) | Chiral phosphines, diamines |

| Imine derivative | Asymmetric Hydrogenation | Transition Metal (e.g., Ir, Rh) | Chiral phosphines, N-heterocyclic carbenes |

Diastereoselective Synthesis via Chiral Auxiliaries

An alternative approach to stereoselective synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. osi.lvharvard.edunih.gov After the desired stereocenter has been established, the auxiliary can be removed.

In the context of synthesizing chiral analogues of this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselectivity of a key bond-forming reaction. For example, a chiral auxiliary could be used to form a chiral enamine or imine from a ketone precursor. Subsequent reaction with a nucleophile would then proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. rsc.orgresearchgate.net

The following table outlines a general strategy for diastereoselective synthesis using a chiral auxiliary.

| Substrate | Chiral Auxiliary | Reaction | Diastereomeric Intermediate | Final Product (after auxiliary removal) |

| Ketone precursor | Chiral amine (e.g., pseudoephenamine) | Formation of chiral imine/enamine | Chiral imine/enamine | Enantiomerically enriched amine |

1 Dipropylamino Acetone As a Key Intermediate in Complex Chemical Synthesis

Role in Carbon-Carbon Bond Forming Reactions

The primary significance of 1-(Dipropylamino)acetone in synthesis is its role in carbon-carbon bond formation. This is evident both in its own synthesis via the Mannich reaction and in its subsequent use as a reactive substrate. wikipedia.org The Mannich reaction is a three-component condensation involving an active hydrogen compound (like acetone), an aldehyde (typically formaldehyde), and a secondary amine (dipropylamine). wikipedia.orgadichemistry.com

The general scheme for the synthesis of this compound is a direct illustration of C-C bond formation:

Once formed, this compound can participate in further carbon-carbon bond-forming reactions primarily through the reactivity of its ketone moiety. The presence of the carbonyl group allows for the formation of an enolate under basic conditions. This enolate is a powerful nucleophile that can react with various electrophiles to create new C-C bonds at the α-position. vanderbilt.edu The amino group can influence the regioselectivity of enolate formation.

Key C-C Bond Forming Reactions Involving this compound:

| Reaction Type | Description | Potential Product |

| Alkylation | The enolate of this compound reacts with alkyl halides to introduce an alkyl group adjacent to the carbonyl. | α-Alkylated β-aminoketone |

| Aldol (B89426) Addition | The enolate attacks an aldehyde or ketone, forming a β-hydroxy ketone, which adds further complexity. | γ-Amino-β-hydroxyketone |

| Michael Addition | The enolate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition. | Polyfunctionalized aminoketone |

These reactions demonstrate the utility of this compound as a platform for extending carbon chains and introducing new functional groups, underscoring its importance in synthetic strategies that require the assembly of complex carbon skeletons. chemrevise.org

Application in Tandem Reactions and Cascade Processes

Tandem, or cascade, reactions are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without the isolation of intermediates. nih.govwikipedia.org The bifunctional nature of this compound makes it an ideal substrate for designing such sequences, leading to a rapid increase in molecular complexity from a simple starting material. researchgate.net

A prominent example of a cascade process involving Mannich bases is the synthesis of heterocyclic systems. For instance, the Robinson tropinone (B130398) synthesis is a classic cascade reaction that relies on a double Mannich reaction to construct a bicyclic alkaloid structure. orientjchem.org While using different reagents, it exemplifies the principle that can be applied to this compound. A hypothetical cascade could involve an initial modification of the ketone, followed by an intramolecular reaction involving the amine.

Potential Cascade Sequence Utilizing this compound:

Initial Reaction: The ketone is converted into an enolate, which reacts with an electrophile that also contains a leaving group.

Intramolecular Cyclization: The tertiary amine then acts as a nucleophile, displacing the leaving group to form a cyclic structure, such as a substituted piperidine (B6355638) or azepane ring.

Such processes are valued for their atom economy and for reducing the number of purification steps required, making the synthesis more efficient and environmentally benign. wikipedia.orgkaskaden-reaktionen.de

Contribution to the Synthesis of Advanced Organic Building Blocks

Organic building blocks are relatively simple molecules that serve as foundational units for the construction of more complex target compounds. hilarispublisher.comsigmaaldrich.com this compound is not only a building block itself but also a precursor to a variety of other, more advanced, building blocks. Through simple chemical transformations, its functional groups can be modified to produce new molecules with distinct reactive properties.

One of the most common applications of Mannich bases like this compound is their conversion into α,β-unsaturated ketones. This is typically achieved through methylation of the amine to form a quaternary ammonium (B1175870) salt, followed by an elimination reaction (Hofmann elimination). adichemistry.com

The resulting α,β-unsaturated ketone is a highly valuable synthetic intermediate, capable of participating in a wide range of reactions, including Michael additions, Diels-Alder reactions, and various pericyclic processes.

Transformations of this compound into Other Building Blocks:

| Transformation | Reagents | Product Class | Significance of Product |

| Reduction | NaBH₄, LiAlH₄ | γ-Amino alcohol | Precursor for ligands, chiral auxiliaries, and heterocyclic synthesis. |

| Elimination | CH₃I, then heat or base | α,β-Unsaturated ketone | Versatile Michael acceptor for conjugate addition reactions. |

| Reductive Amination | H₂, Pd/C or NaBH₃CN | 1,3-Diamine | Useful in coordination chemistry and as a precursor to polyamines. |

The ability to easily convert this compound into these diverse and functionalized molecules highlights its role as a key starting material for generating a library of advanced synthetic intermediates.

Precursor for Complex Molecular Architectures

The ultimate goal of many synthetic endeavors is the creation of complex molecular architectures, such as those found in natural products and pharmaceutically active compounds. rsc.org this compound serves as an excellent starting point for the synthesis of such intricate structures, particularly heterocyclic and spirocyclic systems. mdpi.com

The combination of the amine and ketone functionalities within the same molecule provides a strategic advantage for constructing cyclic systems. Intramolecular reactions can be designed to form rings of various sizes, incorporating the nitrogen atom as a key part of the heterocyclic framework. For example, intramolecular aldol-type reactions or reductive aminations can lead to the formation of substituted piperidines, which are a common motif in many alkaloids and drugs.

The synthesis of acetonine, a precursor for certain stable radicals, from acetone (B3395972) illustrates how a simple ketone can be a starting point for complex heterocyclic structures. mdpi.com Similarly, this compound can be envisioned as a key component in syntheses that build complex scaffolds through sequential bond formations, leveraging its inherent reactivity to guide the assembly process. This strategic use allows chemists to translate a simple, acyclic precursor into sophisticated, three-dimensional molecular architectures.

Mechanistic Insights into Reactions Involving 1 Dipropylamino Acetone

Reaction Kinetics and Rate Law Determination

A complete kinetic study for reactions involving 1-(Dipropylamino)acetone has not been documented in the available literature. Determining the rate law for a reaction of this compound would typically involve systematically varying the concentrations of the reactants and any catalysts while monitoring the reaction progress over time. For instance, in the well-studied acid-catalyzed iodination of acetone (B3395972), the reaction rate is often found to be first order with respect to acetone and the acid catalyst, but zero order with respect to iodine. mhchem.orgtau.ac.ilmhchem.org This indicates that the rate-determining step involves the tautomerization of the ketone to its enol form, a process catalyzed by acid. tau.ac.ilcwu.edu

A hypothetical rate law for a reaction involving this compound (represented as DPA) and a reactant 'X' would take the form: Rate = k[DPA]m[X]n

Where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. These orders would be determined experimentally by monitoring the initial rates of the reaction under different concentration conditions. uca.edulibretexts.org

Table 8.1: Hypothetical Experimental Design for Rate Law Determination

| Experiment | Initial [this compound] (M) | Initial [Reactant X] (M) | Initial [Catalyst] (M) | Measured Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 0.01 | - |

| 2 | 0.2 | 0.1 | 0.01 | - |

| 3 | 0.1 | 0.2 | 0.01 | - |

| 4 | 0.1 | 0.1 | 0.02 | - |

Data is hypothetical and for illustrative purposes only as no experimental results were found.

Identification and Characterization of Reaction Intermediates

Specific reaction intermediates for this compound are not characterized in the searched literature. Reaction intermediates are typically short-lived, high-energy species that are formed in one step of a reaction mechanism and consumed in a subsequent step. wikipedia.orglumenlearning.com For ketones, common intermediates include enols, enolates, and carbocations, depending on the reaction conditions. wikipedia.org For example, in acid-catalyzed reactions, the protonated ketone and the subsequent enol are key intermediates. tau.ac.il In reactions involving nucleophilic attack at the carbonyl carbon, a tetrahedral intermediate is typically formed. Given the structure of this compound, an α-amino ketone, the nitrogen atom could play a role in stabilizing or participating in the formation of intermediates. Spectroscopic techniques like NMR and mass spectrometry, as well as trapping experiments, would be essential to identify and characterize such transient species. lumenlearning.com

Investigation of Catalytic Cycles and Active Species

No specific catalytic cycles involving this compound as a substrate or catalyst are described in the available research. Generally, a catalytic cycle illustrates the sequence of chemical reactions that regenerate the catalyst. For instance, in the catalytic reduction of acetone, a metal catalyst like a rhodium complex can be involved in a cycle that includes keto-enol tautomerization and hydride transfer steps. nih.gov Similarly, in the catabolism of acetone by cytochrome P450 enzymes, the catalytic cycle involves hydroxylation of the acetone molecule. youtube.com To investigate a catalytic reaction involving this compound, studies would need to identify the active catalytic species and map the elementary steps, including substrate binding, chemical transformation, and product release, that constitute the cycle.

Influence of Acid/Base Catalysis on Reaction Pathways

While the influence of acid/base catalysis on this compound has not been specifically detailed, the principles of such catalysis on ketones are well-established. The rates of many ketone reactions, such as enolization, are significantly influenced by the presence of acids or bases. cwu.edusemanticscholar.org

Acid Catalysis : An acid catalyst protonates the carbonyl oxygen, making the α-carbon more susceptible to deprotonation to form an enol intermediate. The rate of this process is dependent on the concentration and strength of the acid. tau.ac.ilcwu.edu

Base Catalysis : A base can directly deprotonate the α-carbon, forming an enolate ion. This is often the rate-determining step in base-catalyzed reactions like the aldol (B89426) condensation. youtube.com

For this compound, the tertiary amine group within the molecule could potentially act as an internal base or be protonated under acidic conditions, which would influence reaction pathways compared to a simple ketone like acetone.

Table 8.4: Expected Effects of Catalysts on Ketone Reactions

| Catalyst | Mechanism | Key Intermediate | Typical Reaction |

|---|---|---|---|

| Acid (H⁺) | Protonation of carbonyl oxygen, followed by deprotonation of α-carbon. | Enol | Halogenation, Aldol Condensation |

| Base (OH⁻) | Deprotonation of α-carbon. | Enolate | Aldol Condensation, Alkylation |

This table represents general principles for ketones, as specific data for this compound is unavailable.

Solvent Polarity and Medium Effects on Reaction Mechanisms

The effect of solvent polarity on reactions involving this compound has not been specifically investigated. However, the choice of solvent can profoundly impact reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and intermediates. wikipedia.orgnih.gov For reactions proceeding through a polar transition state or charged intermediates (like carbocations or enolates), polar solvents generally accelerate the rate by providing better solvation and stabilization. ucalgary.cayoutube.com

Polar Protic Solvents (e.g., water, methanol) can hydrogen bond with reactants and intermediates, which can be particularly effective at stabilizing anions. ucalgary.ca

Polar Aprotic Solvents (e.g., DMSO, acetonitrile) possess dipoles that can stabilize charged species but lack the ability to donate hydrogen bonds. ucalgary.ca

Computational modeling can also be used to understand solvatochromic shifts and how solvent molecules interact with a solute, affecting its ground and excited states, which in turn influences reactivity. ucsb.edu The specific effects would depend on the particular reaction mechanism of this compound being studied.

Isotopic Labeling Studies for Mechanistic Probes

There are no published isotopic labeling studies for this compound. Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgnih.gov By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), the position of that atom can be tracked in the products and intermediates using techniques like mass spectrometry or NMR spectroscopy. wikipedia.orgnih.gov For example, deuterium (B1214612) labeling at the α-carbon of a ketone could be used to study the kinetics of enol or enolate formation by observing the rate of H/D exchange. This technique provides invaluable, unambiguous information about bond-forming and bond-breaking steps in a reaction mechanism. nih.govresearchgate.net

Advanced Analytical Methodologies for 1 Dipropylamino Acetone

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are fundamental for separating 1-(Dipropylamino)acetone from impurities and for assessing its purity. The choice of method depends on the volatility and polarity of the compound and potential impurities.

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be most effective.

Method Development Considerations: A typical HPLC method for a compound like this compound would involve a C18 column, which separates compounds based on their hydrophobicity. nih.govsid.ir The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govnih.gov The pH of the buffer can be adjusted to ensure the tertiary amine group of the molecule is in a consistent protonation state, which is crucial for reproducible retention times.